2-Amino-3-(pyridin-4-YL)propanoic acid
CAS No.: 1956-21-4
Cat. No.: VC21230995
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956-21-4 |
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Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 2-amino-3-pyridin-4-ylpropanoic acid |
Standard InChI | InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) |
Standard InChI Key | FQFVANSXYKWQOT-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CC(C(=O)O)N |
Canonical SMILES | C1=CN=CC=C1CC(C(=O)O)N |
Introduction
Chemical Structure and Identity
2-Amino-3-(pyridin-4-yl)propanoic acid is an amino acid derivative with a pyridine moiety at the 4-position. Its basic structure consists of an amino acid backbone (alanine) with a pyridine ring substitution at the beta position . The compound's structural features include:
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A carboxylic acid group (-COOH)
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An alpha-amino group (-NH₂)
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A pyridine ring attached via a methylene bridge
The compound exists in different forms including the free base and various salt forms such as hydrochloride and dihydrochloride, which enhance stability and solubility properties for practical applications .
Basic Chemical Information
Table 1: Chemical Identity Parameters of 2-Amino-3-(pyridin-4-yl)propanoic acid
Parameter | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
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Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | C₈H₁₂Cl₂N₂O₂ |
Molecular Weight | 166.18 g/mol | 202.64 g/mol | 239.10 g/mol |
CAS Number | 1956-21-4 | 69622837 | 20672030 |
IUPAC Name | 2-amino-3-(pyridin-4-yl)propanoic acid | 2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride | (2S)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
The compound can be represented by various structural notations, facilitating its identification in chemical databases and literature:
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InChI (Free Base): InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid vary depending on its form (free base or salt). These properties significantly influence its applications in research and pharmaceutical development.
Chemical Properties
As an amino acid derivative, 2-Amino-3-(pyridin-4-yl)propanoic acid possesses both acidic (carboxylic acid) and basic (amino group) functionalities, making it amphoteric. Additionally, the pyridine nitrogen provides another basic site, contributing to its complex acid-base behavior.
The presence of the pyridine ring introduces unique chemical reactivity patterns:
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The pyridine nitrogen can participate in coordination chemistry with metals
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The amino and carboxylic acid groups can undergo typical peptide coupling reactions
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The compound can form various salts, affecting solubility and stability profiles
Stereochemistry
2-Amino-3-(pyridin-4-yl)propanoic acid contains a stereogenic center at the alpha-carbon, resulting in two possible stereoisomers: the (R) and (S) enantiomers. These stereoisomers may exhibit different biological activities and applications.
Stereoisomers
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(R)-2-Amino-3-(pyridin-4-yl)propanoic acid (D-form): This right-handed enantiomer has been reported with CAS number 37535-50-5
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(S)-2-Amino-3-(pyridin-4-yl)propanoic acid (L-form): The left-handed enantiomer, corresponding to the naturally occurring configuration of amino acids, has been reported as its dihydrochloride salt (CAS: 178933-04-5)
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Racemic mixture (DL-form): The racemic mixture has also been reported and is commercially available
The stereochemistry plays a crucial role in biological recognition processes, as enzymes and receptors often show selectivity toward specific stereoisomers .
Applications and Research Areas
2-Amino-3-(pyridin-4-yl)propanoic acid and its derivatives have diverse applications across several research domains and industrial sectors.
Market Trends and Industrial Applications
According to market research information, 2-Amino-3-(pyridin-4-yl)propanoic acid has attracted attention in the global chemical market:
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Production techniques involving technical principle, process flow, facilities, and environmental protection considerations have been analyzed
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Market trend analyses have evaluated production statistics, downstream consumer markets, and supply-demand dynamics
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Distribution policies considering market size in major use segments have been established
This demonstrates the compound's commercial significance beyond academic research applications.
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 2-Amino-3-(pyridin-4-yl)propanoic acid have been reported in the literature.
Key Derivatives
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2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid: A protected form of the amino acid commonly used in peptide synthesis (CAS: 33814-94-7)
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2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride: A hydroxylated derivative with potentially different biological properties (CAS: VC16527414)
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Various salt forms including hydrochloride (CAS: 69622837) and dihydrochloride (CAS: 20672030)
Structure-Property Relationships
Analytical Methods and Characterization
Several analytical techniques can be employed to characterize 2-Amino-3-(pyridin-4-yl)propanoic acid and its derivatives.
Spectroscopic Methods
The compound can be identified and characterized using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
Separation and purity analysis can be performed using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume